molecular formula C10H12O3 B1626090 2-Hydroxy-5-isopropylbenzoic acid CAS No. 31589-71-6

2-Hydroxy-5-isopropylbenzoic acid

Cat. No.: B1626090
CAS No.: 31589-71-6
M. Wt: 180.2 g/mol
InChI Key: XAISONUNKQTASN-UHFFFAOYSA-N
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Description

2-Hydroxy-5-isopropylbenzoic acid is a chemical compound with the molecular formula C10H12O3. It is known for its crystalline solid form, which ranges from colorless to pale yellow. This compound is not soluble in water but can dissolve in organic solvents such as ether, alcohols, and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-isopropylbenzoic acid is typically synthesized by reacting 4-isopropylbenzoic acid with sodium hydroxide. The reaction takes place in an appropriate solvent, resulting in the formation of this compound and water. The product is then isolated through filtration, crystallization, and drying .

Industrial Production Methods

In industrial settings, the synthesis of this compound can involve more complex processes. One method involves using 4-isopropylphenol as a starting material, which is reacted with triethylamine, magnesium chloride, and formaldehyde in acetonitrile at temperatures between 60-80°C. The resulting product is then subjected to post-treatment processes to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-isopropylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and solvent conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2-Hydroxy-5-isopropylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Hydroxy-5-isopropylbenzoic acid include:

  • 2-Hydroxybenzoic acid (Salicylic acid)
  • 4-Hydroxybenzoic acid
  • 3-Hydroxybenzoic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique isopropyl group at the 5-position. This structural difference can influence its chemical reactivity, solubility, and biological activity, making it distinct in its applications and effects.

Properties

IUPAC Name

2-hydroxy-5-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAISONUNKQTASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501808
Record name 2-Hydroxy-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31589-71-6
Record name 2-Hydroxy-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-(propan-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Isopropylphenol (2.7 g, 19.83 mmol) and K2CO3 (5.48 g, 39.7 mmol) were heated to 150° C. under an atmosphere of carbon dioxide. The cooled residue was suspended in ethyl acetate and acidified with 2N hydrochloric acid. The organic layer was separated and the combined extracts were dried (MgSO4) and evaporated under reduced pressure to yield the title compound which was used in the next step without further purification. 2.0 g.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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